2,2,4-Trimethylheptane

概要

説明

2,2,4-Trimethylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane and one of the isomers of decane. This compound is known for its use as a reference fuel in octane rating tests due to its high resistance to knocking in internal combustion engines .

準備方法

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylheptane can be synthesized through various methods, including the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The process involves the catalytic cracking of larger hydrocarbons, followed by fractional distillation to isolate the desired compound .

化学反応の分析

Combustion Reactions

2,2,4-Trimethylheptane undergoes complete combustion in the presence of oxygen to produce carbon dioxide and water, releasing significant energy. The balanced equation for the combustion of structurally similar branched alkanes (e.g., 2,2,4-trimethylpentane) follows:

Key Characteristics:

-

Conditions: Requires an ignition source (e.g., heat or spark) and excess oxygen .

-

Byproducts: Incomplete combustion may yield carbon monoxide (CO) or soot (C), though these are minimized under optimal conditions.

| Parameter | Value | Conditions |

|---|---|---|

| Major Products | CO₂, H₂O | Complete combustion |

| Energy Released | ~5,000 kJ/mol (estimated) | Exothermic reaction |

Halogenation via Radical Mechanisms

Exposure to halogens (e.g., bromine) under UV light or high heat initiates radical chain reactions. For this compound, bromination proceeds through a three-stage mechanism :

Comparative Reactivity with Other Alkanes

The branched structure of this compound enhances stability compared to linear alkanes, reducing susceptibility to oxidation and radical attacks. Key comparisons include :

| Property | This compound | n-Heptane |

|---|---|---|

| Combustion Rate | Slower | Faster |

| Radical Stability | Higher (tertiary radicals) | Lower (primary) |

| Octane Rating | ~100 | ~0 |

科学的研究の応用

Analytical Chemistry

2,2,4-Trimethylheptane is widely used as a reference compound in gas chromatography (GC) due to its well-defined retention time. Its stability and predictable behavior under chromatographic conditions make it an ideal standard for calibrating instruments and validating methods. Additionally, it serves as a standard for octane ratings in fuel testing, where its high octane number is leveraged to assess the performance of gasoline blends.

Biological Studies

In biological research, this compound acts as a solvent in various assays and experiments. Its non-polar characteristics allow it to dissolve other non-polar substances effectively, making it useful in extracting compounds from biological matrices. While it does not have direct medicinal applications, its derivatives are studied for potential pharmaceutical uses .

Industrial Applications

The compound is employed as a solvent and intermediate in the synthesis of other chemicals. Its properties facilitate its use in processes such as azeotropic distillation and as a thinner in paints and coatings. In the petroleum industry, it acts as a processing aid during the refining of crude oil .

Environmental Studies

Research into volatile organic compounds (VOCs) often includes this compound due to its prevalence in emissions from fuels and solvents. Understanding its behavior in atmospheric chemistry can provide insights into pollution control and environmental impact assessments .

Case Study 1: Use in Gas Chromatography

A study published in the Journal of Chromatographic Science highlighted the effectiveness of using this compound as a calibration standard for GC analysis of environmental samples. The researchers demonstrated that its consistent retention time improved the accuracy of quantifying trace contaminants in air samples .

Case Study 2: Biological Solvent Applications

In research examining solvent effects on enzyme activity published in Biochemical Engineering Journal, this compound was used to dissolve substrates for enzymatic reactions. The results indicated that the solvent's non-polar nature facilitated better enzyme-substrate interactions compared to polar solvents .

Case Study 3: Industrial Solvent Efficacy

An investigation into the use of various solvents for paint formulations found that incorporating this compound improved drying times and finish quality. The study concluded that its properties made it an excellent candidate for use in high-performance coatings .

作用機序

The primary mechanism of action for 2,2,4-Trimethylheptane involves its role as a hydrocarbon fuel. In combustion engines, it undergoes oxidation to release energy, which is harnessed to power the engine. The molecular targets include oxygen molecules, and the pathways involve the formation of free radicals and subsequent chain reactions leading to complete combustion .

類似化合物との比較

2,2,4-Trimethylpentane (Isooctane): Another branched alkane used as a reference fuel in octane rating tests.

2,2,5-Trimethylheptane: A structural isomer with similar physical properties but different branching.

Heptane: A straight-chain alkane with lower resistance to knocking compared to 2,2,4-Trimethylheptane.

Uniqueness: this compound is unique due to its high octane rating, making it an ideal reference fuel for testing the anti-knock properties of gasoline. Its branched structure contributes to its stability and resistance to premature ignition, distinguishing it from other alkanes .

生物活性

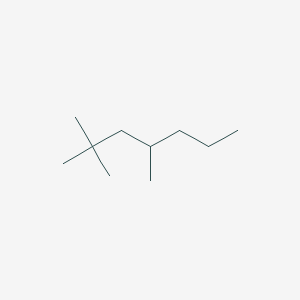

2,2,4-Trimethylheptane is characterized by its branched structure, which influences its physical and chemical properties. It has a molecular weight of approximately 142.28 g/mol and is classified under saturated hydrocarbons. Its structural formula is represented as follows:

Biological Activity Overview

The biological activity of hydrocarbons like this compound can be assessed through various mechanisms including toxicity studies, metabolic pathways, and interactions with cellular components. The following sections summarize relevant findings from diverse studies.

Toxicity Studies

- Acute Toxicity : Research has shown that certain alkanes exhibit varying degrees of toxicity depending on their structure. For instance, a study indicated that branched alkanes like this compound may have lower acute toxicity compared to their straight-chain counterparts due to their metabolic pathways .

- Chronic Exposure : Long-term exposure to hydrocarbons can lead to adverse health effects. While specific data on this compound is scarce, similar compounds have been linked to respiratory issues and skin irritation in occupational settings .

Metabolic Pathways

Studies utilizing gas chromatography-mass spectrometry (GC-MS) have identified this compound as a volatile organic compound (VOC) in exhaled breath. This suggests potential metabolic processing in humans and animals . The detection of this compound in breath samples indicates that it may undergo biotransformation in the liver or other tissues.

Case Studies

- Environmental Impact : A case study on the environmental persistence of hydrocarbons highlighted that this compound can be detected in soil and air samples following spills or leaks from industrial activities. Its presence raises concerns regarding bioaccumulation and long-term ecological effects .

- Health Monitoring : A pilot study examined the use of VOCs for monitoring asthma exacerbations in children. Among the compounds identified was this compound, which was correlated with specific asthma phenotypes. This suggests a potential role for this compound in respiratory health monitoring .

Data Table: Summary of Biological Activity Studies

特性

IUPAC Name |

2,2,4-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYGOARYARWJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871234 | |

| Record name | 2,2,4-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14720-74-2 | |

| Record name | 2,2,4-Trimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14720-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。